methyl 4,5-dimethoxy-2-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzoate
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Overview
Description
METHYL 4,5-DIMETHOXY-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZOATE is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a quinazolinyl moiety and a benzoate ester group. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4,5-DIMETHOXY-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 4,5-dimethoxy-2-nitrobenzoic acid with 2-mercapto-4(3H)-quinazolinone under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 4,5-DIMETHOXY-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the quinazolinyl moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the starting material can be reduced to an amine, which can further react to form the quinazolinyl structure.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy groups.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
METHYL 4,5-DIMETHOXY-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of METHYL 4,5-DIMETHOXY-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZOATE involves its interaction with specific molecular targets. The quinazolinyl moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfur atom may also play a role in binding to metal ions or forming disulfide bonds, which can affect the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
METHYL 4,5-DIMETHOXY-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZOATE: shares structural similarities with other quinazolinyl derivatives and benzoate esters.
4-Hydroxy-2-quinolones: These compounds also contain a quinazolinyl moiety and exhibit similar biological activities.
Methyl 4,4-dimethoxy-3-oxovalerate:
Uniqueness
The uniqueness of METHYL 4,5-DIMETHOXY-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZOATE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C18H16N2O5S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoate |
InChI |
InChI=1S/C18H16N2O5S/c1-23-14-8-11(17(22)25-3)13(9-15(14)24-2)20-16(21)10-6-4-5-7-12(10)19-18(20)26/h4-9H,1-3H3,(H,19,26) |
InChI Key |
KKDZLOYBBKQJBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)N2C(=O)C3=CC=CC=C3NC2=S)OC |
Origin of Product |
United States |
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